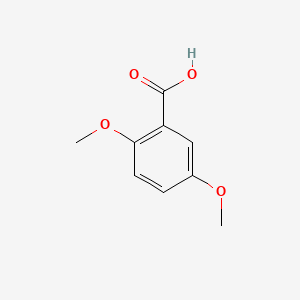












|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1.[C:13]1(S(OC)(=O)=O)C=CC=CC=1.[H-].[Na+].[OH-].[Na+].Cl>C(O)C.O.CN(C)C=O>[CH3:13][O:12][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
0.042 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(C(=O)O)=C1)O
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)OC
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A mixture of 7.05 g
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
the extracts washed thrice with 200 ml
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a residue which
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 100 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with 200 ml
|
|
Type
|
WASH
|
|
Details
|
The extracts were washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |